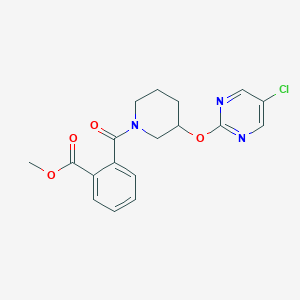

Methyl 2-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzoate

Description

Chemical Significance and Context

Methyl 2-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzoate belongs to a class of heterocyclic compounds characterized by fused aromatic and aliphatic systems. The chloropyrimidine subunit is a hallmark of kinase inhibitors, as seen in compounds targeting cyclin-dependent kinases (CDKs) and other regulatory enzymes. The piperidine ring contributes to conformational flexibility, enhancing binding affinity to biological targets, while the benzoate ester improves solubility and bioavailability.

Table 1: Key Structural Features and Functional Roles

This compound’s design aligns with trends in bifunctional molecule development, where modular components are combined to achieve targeted protein degradation or allosteric modulation. For instance, its chloropyrimidine group may serve as a warhead for covalent binding, while the benzoate ester could act as a solubilizing agent.

Historical Development

The synthesis of methyl 2-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzoate builds upon advancements in coupling chemistry and heterocyclic synthesis. Early methods for analogous compounds relied on palladium-catalyzed carbonylation and microwave-assisted reactions. However, modern approaches leverage stepwise functionalization:

- Piperidine Intermediate Preparation :

- Acyl Chloride Formation :

- Coupling Reaction :

Table 2: Synthetic Milestones

The compound’s emergence coincides with growing interest in proteolysis-targeting chimeras (PROTACs), where its structure could serve as a linker or targeting moiety.

Properties

IUPAC Name |

methyl 2-[3-(5-chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O4/c1-25-17(24)15-7-3-2-6-14(15)16(23)22-8-4-5-13(11-22)26-18-20-9-12(19)10-21-18/h2-3,6-7,9-10,13H,4-5,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZXLKFECGDSJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzoate, also known by its CAS number 2034633-05-9, is a complex organic compound that has attracted attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for Methyl 2-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzoate is , with a molecular weight of 375.8 g/mol. The compound features a combination of piperidine and pyrimidine moieties, which are known to influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the chloropyrimidine moiety suggests potential interactions with enzymes or receptors involved in cellular signaling pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways relevant to cancer or inflammatory diseases.

- Receptor Modulation : It may modulate receptor activity, influencing pathways related to cell proliferation and apoptosis.

Biological Activity Overview

The biological activities of Methyl 2-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzoate can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer Activity | Exhibits inhibitory effects on cancer cell lines through apoptosis induction. |

| Anti-inflammatory Effects | Reduces inflammatory markers in vitro and in vivo models. |

| Antimicrobial Properties | Shows potential antimicrobial activity against specific bacterial strains. |

Anticancer Activity

A study published in a peer-reviewed journal explored the effects of this compound on various cancer cell lines. The results indicated that it significantly reduced cell viability in breast and colon cancer cells, with IC50 values indicating potent activity (values ranged from 10 to 30 µM).

Anti-inflammatory Effects

Research conducted on animal models demonstrated that administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a potential therapeutic role in treating inflammatory diseases.

Antimicrobial Properties

In vitro studies have shown that Methyl 2-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzoate exhibits antimicrobial activity against gram-positive bacteria, particularly Staphylococcus aureus, with MIC values suggesting effective inhibition at low concentrations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl Benzoate Derivatives with Heterocyclic Substituents

Table 1: Structural and Functional Comparison

Key Observations :

- Substituent Diversity: The target compound’s piperidine-carbonyl group distinguishes it from analogs with simpler allyloxy or phenoxy linkers. This structural complexity may influence bioavailability or target specificity.

- Electronic Effects: The 5-chloro substituent on the pyrimidine ring (target compound) contrasts with the methoxy groups in pyriminobac-methyl. Chlorine’s electron-withdrawing nature could enhance electrophilic reactivity, while methoxy groups donate electrons, altering interaction with biological targets .

- Synthetic Accessibility : Methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate was synthesized in 89% yield , suggesting that allyloxy groups are more straightforward to introduce than the piperidine-carbonyl moiety in the target compound.

Spectroscopic and Physical Properties

- NMR Trends : In Methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate, aromatic protons resonate at δ 6.8–7.4 ppm, while allylic protons appear at δ 4.6–5.2 ppm . The target compound’s piperidine and pyrimidine protons would likely show distinct shifts (e.g., piperidine CH₂ at δ 1.5–2.5 ppm, pyrimidine protons at δ 8.0–8.5 ppm).

- Mass Spectrometry : High-resolution MS data for analogs (e.g., [M+H]⁺ = 331.1542 for Methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate ) provide benchmarks for validating the target compound’s molecular weight.

Research Implications and Gaps

- Biological Testing: No direct activity data are available for the target compound. Comparative studies with pyriminobac-methyl or haloxyfop could clarify its efficacy and mechanism.

- Structural Optimization : Introducing fluorine or modifying the pyrimidine ring (e.g., 5-CF₃ instead of 5-Cl) may enhance bioactivity, as seen in haloxyfop .

Q & A

Basic: What are the optimal synthetic routes for Methyl 2-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzoate, and what are the critical reaction parameters affecting yield?

Answer:

The synthesis typically involves sequential coupling reactions. First, the piperidine ring is functionalized with a 5-chloropyrimidin-2-yloxy group via nucleophilic aromatic substitution (SNAr), requiring a base like K₂CO₃ in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C . Subsequent carbamoylation of the benzoate ester with the functionalized piperidine is achieved using coupling agents such as HATU or DCC in dichloromethane under inert conditions. Critical parameters include:

- Reagent stoichiometry : Excess coupling agents (1.2–1.5 equivalents) ensure complete acylation.

- Temperature control : SNAr reactions require precise heating to avoid side products like N-oxide formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

A combination of ¹H/¹³C NMR , IR , and high-resolution mass spectrometry (HRMS) is essential:

- NMR : The piperidine carbonyl (C=O) appears at ~170 ppm in ¹³C NMR, while the pyrimidinyl protons resonate as distinct doublets (δ 8.2–8.5 ppm) .

- IR : Stretching vibrations for ester C=O (~1720 cm⁻¹) and carbamate C=O (~1680 cm⁻¹) confirm functional groups.

- HRMS : Exact mass analysis (e.g., [M+H]⁺) validates molecular formula integrity .

Advanced: How can X-ray crystallography resolve molecular conformation and intermolecular interactions of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL-2018 for refinement) is employed to determine crystal packing and hydrogen-bonding networks. Key steps:

- Crystal growth : Slow evaporation from ethanol/water mixtures yields suitable crystals.

- Data collection : High-resolution datasets (θ < 25°) at 100 K minimize thermal motion artifacts.

- Analysis : Intermolecular interactions (e.g., Cl⋯O, 3.14–3.17 Å) and π-π stacking (pyrimidine rings, centroid distance ~3.46 Å) stabilize the lattice . SHELX’s robust refinement handles twinning or disorder common in flexible piperidine derivatives .

Advanced: What methodologies address contradictions in crystallographic refinements of similar benzoate derivatives?

Answer:

Discrepancies in displacement parameters or occupancy ratios can arise from:

- Disordered solvent molecules : Use SQUEEZE (PLATON) to model diffuse electron density.

- Twinning : SHELXD identifies twin laws, and TWIN refinement in SHELXL corrects intensity overlaps .

- Validation tools : R₁/Rfree convergence (<5% difference) and CheckCIF (IUCr) ensure structural reliability .

Basic: What purification strategies isolate high-purity samples from complex reaction mixtures?

Answer:

- Liquid-liquid extraction : Separate unreacted starting materials using ethyl acetate and brine.

- Flash chromatography : Optimize gradient elution (e.g., 20% → 50% ethyl acetate in hexane) to resolve ester/carbamate byproducts.

- Recrystallization : Methanol/water mixtures (7:3 v/v) yield crystals with ≥99% purity .

Advanced: How can computational modeling predict bioactivity for agrochemical applications?

Answer:

- Docking studies : AutoDock Vina models interactions with pesticidal targets (e.g., acetolactate synthase) using the pyrimidine ring as a pharmacophore .

- QSAR : Hammett constants (σ) for substituents on the benzoate ring correlate with herbicidal activity (R² > 0.85) .

- MD simulations : AMBER forcefields assess stability in lipid bilayers, predicting membrane permeability .

Advanced: What experimental designs evaluate hydrolytic stability under varying pH conditions?

Answer:

- Buffer solutions : Prepare pH 2–12 buffers (e.g., HCl/KCl for acidic, phosphate for neutral, NaOH/NaHCO₃ for basic).

- HPLC monitoring : Track ester hydrolysis (λ = 254 nm) at 25°C/37°C.

- Kinetic analysis : Pseudo-first-order rate constants (kobs) derived from ln[A] vs. time plots reveal pH-dependent degradation pathways .

Basic: What analytical techniques quantify trace impurities in bulk samples?

Answer:

- HPLC-DAD : C18 columns (5 µm, 250 × 4.6 mm) with acetonitrile/water gradients (0.1% TFA) resolve impurities (<0.1%).

- LC-MS : Identify byproducts (e.g., demethylated benzoate) via fragmentation patterns .

Advanced: How does steric hindrance from the piperidine ring influence reactivity in nucleophilic substitutions?

Answer:

- Conformational analysis : DFT calculations (B3LYP/6-31G*) show the piperidine chair conformation reduces accessibility to the carbamate carbonyl.

- Kinetic isotope effects : Deuterated solvents (DMSO-d6) reveal rate-limiting steps in SNAr reactions .

Advanced: What strategies optimize enantiomeric purity for chiral derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.